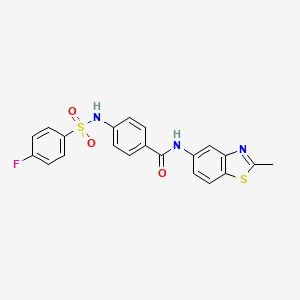

4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Description

4-(4-Fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a sulfonamide-benzamide hybrid compound featuring a 4-fluorobenzenesulfonamido group and a 2-methylbenzothiazole moiety. This structure combines pharmacophoric elements known for targeting enzymes such as carbonic anhydrases, kinases, and antimicrobial receptors . The 2-methylbenzothiazole moiety contributes to π-π stacking interactions and hydrophobic binding in biological systems.

Properties

IUPAC Name |

4-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O3S2/c1-13-23-19-12-17(8-11-20(19)29-13)24-21(26)14-2-6-16(7-3-14)25-30(27,28)18-9-4-15(22)5-10-18/h2-12,25H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOCEHVGIGQYEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of 4-fluorobenzenesulfonamide: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with ammonia or an amine.

Synthesis of 2-methyl-1,3-benzothiazole: This can be synthesized from o-aminothiophenol and acetic acid under cyclization conditions.

Coupling Reaction: The final step involves coupling the 4-fluorobenzenesulfonamide with 2-methyl-1,3-benzothiazole using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, while the sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical Properties

Key differences in substituents influence physicochemical behavior:

*Predicted using analogous structures.

- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in compound 52 increases lipophilicity (higher LogP) compared to the target compound’s single fluorine.

- Benzothiazole vs. Triazine/Triazole : The benzothiazole’s aromatic system may enhance UV absorbance and rigidity compared to nitrogen-rich heterocycles .

Stability and Tautomerism

However, the sulfonamide group may undergo hydrolysis under strongly acidic or basic conditions, a common limitation in sulfonamide derivatives .

Biological Activity

The compound 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- Molecular Formula : C₁₂H₁₃FNO₄S

- Molecular Weight : 315.34 g/mol

- SMILES Notation :

NS(=O)(=O)c1ccc(F)cc1

This compound features a sulfonamide group, which is known for its role in various pharmacological activities, particularly as enzyme inhibitors.

Inhibition of Carbonic Anhydrases

Research indicates that sulfonamide derivatives, including this compound, act as inhibitors of carbonic anhydrases (CAs), a family of enzymes that play crucial roles in physiological processes such as acid-base balance and fluid secretion. The interaction with human carbonic anhydrases I and II has been studied through various spectroscopic techniques, revealing significant binding affinities .

Antiproliferative Activity

Fluorinated benzothiazoles have demonstrated notable antiproliferative activity against cancer cell lines. For instance, studies have shown that certain fluorinated derivatives can induce cell death in sensitive cancer cells by forming DNA adducts through metabolic activation . This suggests that the compound may possess similar properties, potentially making it a candidate for further anticancer drug development.

Efficacy Against Cancer

Recent studies have highlighted the efficacy of fluorinated benzothiazole derivatives in inhibiting cancer cell growth. The compound's ability to modulate cytochrome P450 enzymes (CYPs) is particularly noteworthy; it has been shown to induce CYP1A1 expression in sensitive cancer cells, which is linked to its antiproliferative effects .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via sulfonamide coupling reactions. For example, sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) react with amine-functionalized benzothiazoles under basic conditions (e.g., pyridine or potassium carbonate). Critical parameters include stoichiometric ratios, solvent choice (e.g., dry acetonitrile), and temperature control (room temperature to 80°C). Post-reaction purification via flash chromatography or recrystallization is essential to isolate the product .

- Validation : Confirm structural integrity using /-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. X-ray crystallography (using SHELX programs) can resolve ambiguities in stereochemistry .

Q. How can researchers ensure compound purity and identity when commercial sources lack analytical data?

- Methodology : Employ orthogonal analytical techniques:

- Purity : HPLC with UV detection (≥95% purity threshold).

- Identity : IR spectroscopy to verify sulfonamide (S=O stretches at ~1350–1150 cm) and benzothiazole (C=N/C-S peaks at ~1600 cm) functional groups .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer effects)?

- Hypothesis Testing :

- Target Specificity : Use enzyme inhibition assays (e.g., bacterial PPTase vs. human PARP-1) to clarify selectivity. Compounds with fluorobenzenesulfonamido groups may exhibit dual activity due to hydrophobic interactions with enzyme pockets .

- Cellular Context : Compare activity in Gram-positive vs. Gram-negative bacteria or cancer cell lines with varying PARP-1 expression levels .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- In Silico Tools :

- Docking Studies : Use AutoDock Vina to predict binding affinity to PARP-1 (PDB ID: 4UND) or bacterial PPTase (homology models). The 2-methylbenzothiazole moiety may enhance π-π stacking with tyrosine residues .

- ADMET Prediction : SwissADME to assess logP (target ≤5), aqueous solubility, and CYP450 interactions. The fluorobenzenesulfonamido group may improve metabolic stability but reduce solubility .

Q. What crystallographic strategies address challenges in resolving the compound’s 3D structure?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. SHELXL refinement with twin-law corrections is critical for handling twinned crystals .

- Validation : Cross-validate with DFT-calculated bond lengths/angles (e.g., Gaussian 16) to detect systematic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.